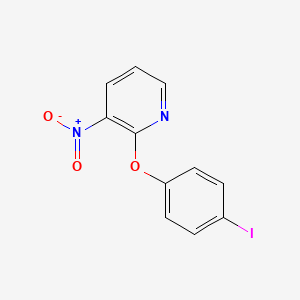

2-(4-Iodophenoxy)-3-nitropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

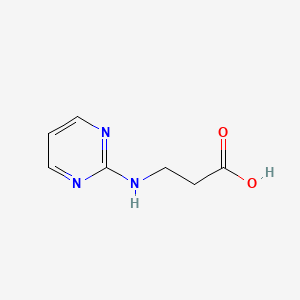

The compound “2-(4-Iodophenoxy)-3-nitropyridine” would be a pyridine derivative with an iodophenoxy group at the 2-position and a nitro group at the 3-position. Pyridine is a basic heterocyclic organic compound similar to benzene, and it is often used as a precursor to agrochemicals and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a pyridine ring with iodophenoxy and nitro substituents. The iodophenoxy group would likely contribute significant steric bulk .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds are often involved in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, “2-(4-Iodophenoxy)acetic acid” has a molecular weight of 278.044 g/mol, a heat of formation of -349.0 ± 16.7 kJ/mol, and a dipole moment of 2.79 ± 1.08 D .Scientific Research Applications

Synthesis and Crystal Structures

2-(4-Iodophenoxy)-3-nitropyridine is involved in the synthesis of intermediates for potential antitumor agents. For instance, 4-(3-nitropyridin-2-ylamino)phenol, a key intermediate in the synthesis of ABT-751, a potential antitumor agent, utilizes a reaction pathway that could involve derivatives of this compound (Cao et al., 2011).

Vibrational Spectral Studies and Theoretical Analyses

Vibrational spectral studies, HOMO–LUMO, and NBO analyses of compounds related to this compound, such as 2-hydroxy-4-methyl-3-nitropyridine, contribute significantly to understanding molecular stability and bond strength, which are crucial in drug design and material science (Balachandran et al., 2012).

Electrochemical Reduction Mechanisms

The electrochemical reduction of compounds like 4-nitropyridine, which shares a structural similarity with this compound, is studied extensively to understand the reduction mechanisms of aromatic nitro compounds in aqueous mediums. This research is fundamental in fields like environmental chemistry and electrochemical engineering (Lacasse et al., 1993).

Polymorphism in Chemical Structures

Studies on compounds like 4-nitropyridine and its derivatives, including this compound, focus on polymorphism, chemical ratios, and Z″ values. These studies are essential in crystallography and materials science for developing new materials with specific physical properties (Draguta et al., 2014).

Development of Fluorescent Probes

This compound derivatives have been used to develop fluorescent probes for the detection of ions like Fe3+ and Hg2+ in aqueous media, which is significant in environmental monitoring and bioimaging applications (Singh et al., 2020).

Liquid Crystalline Compounds and Mesomorphic Behaviors

Studies on liquid crystalline compounds bearing pyridine rings, similar to this compound, explore their mesomorphic behaviors, contributing to the field of liquid crystal displays and advanced optical materials (Kamogawa & Kasai, 1985).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

2-(4-iodophenoxy)-3-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7IN2O3/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXUKZRSNDZQKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)I)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7IN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

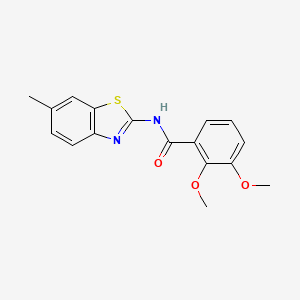

![N-(3-chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2835582.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile](/img/structure/B2835587.png)

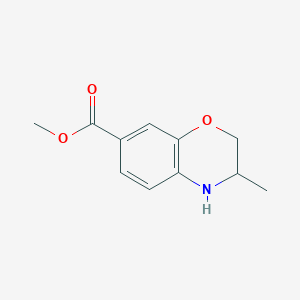

![tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]-N-methylcarbamate](/img/structure/B2835588.png)

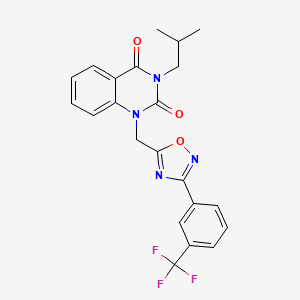

![butyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2835590.png)

![N-cyclopentyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B2835601.png)